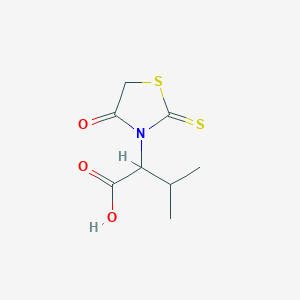

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid

説明

Historical Significance and Structural Evolution

The thiazolidinone scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Rhodanine, a thiazolidinone derivative characterized by a 2-thioxo-4-oxo substitution pattern, was first synthesized in 1877 by Marceli Nencki through the reaction of ammonium thiocyanate and chloroacetic acid. Early applications of rhodanine derivatives were limited to dye chemistry, but their pharmacological potential became evident in the 1980s with the development of epalrestat, a rhodanine-based aldose reductase inhibitor approved for diabetic neuropathy.

The structural evolution of thiazolidinones accelerated with the discovery of insulin-sensitizing thiazolidinediones (TZDs) in the 1990s, such as rosiglitazone and pioglitazone. These breakthroughs demonstrated the versatility of the core structure, prompting systematic modifications to enhance bioactivity. The compound 3-methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid exemplifies modern structural hybridization, combining the rhodanine framework with a branched aliphatic chain (3-methylbutyric acid) to optimize physicochemical properties and target interactions.

Table 1: Key Milestones in Thiazolidinone/Rhodanine Development

Pharmacological Relevance of the Thiazolidinone Core

The thiazolidinone ring system enables diverse biological interactions due to its:

- Electron-rich environment : Facilitates hydrogen bonding with enzymatic active sites (e.g., PPAR-γ, carbonic anhydrases).

- Structural plasticity : Allows substitution at positions 3, 4, and 5 to modulate lipophilicity, solubility, and target selectivity.

- Metal-chelating capacity : The thione (-C=S) group coordinates zinc ions in metalloenzymes like carbonic anhydrase IX (CA IX), critical for anticancer activity.

In This compound , the 3-methylbutyric acid substituent introduces steric bulk and chiral centers, potentially enhancing selectivity for tumor-associated CA isoforms over off-target cytosolic forms. This aligns with recent strategies to develop isoform-specific inhibitors by tailoring substituent geometry and electronic properties.

Classification and Subtypes of Rhodanine Derivatives

Rhodanine derivatives are classified based on substitution patterns:

Position 3 Modifications

Position 5 Variations

Table 2: Structural Features of Select Rhodanine Derivatives

The target compound’s 4-oxo-2-thioxo configuration preserves the rhodanine core’s ability to chelate metal ions, while the butyric acid side chain introduces carboxylic acid functionality for salt formation or prodrug strategies. Hybridization with branched aliphatic chains represents an understudied area in rhodanine chemistry, offering opportunities to balance hydrophilicity and brain permeability.

特性

IUPAC Name |

3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S2/c1-4(2)6(7(11)12)9-5(10)3-14-8(9)13/h4,6H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFMKIQOSYUXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)CSC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the formation of the thiazolidine ring through a multicomponent reaction. One common method is the reaction of a β-keto ester with a thiourea derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .

Industrial Production Methods

In industrial settings, the synthesis of thiazolidine derivatives often employs green chemistry principles to improve yield, selectivity, and purity. Catalysts such as β-cyclodextrin-SO3H in water have been used to achieve high yields and easy isolation of the product. This method is advantageous due to its low toxicity and environmentally friendly nature .

化学反応の分析

Types of Reactions

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.

Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazolidine derivatives.

科学的研究の応用

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a chemical compound with the molecular formula and a molecular weight of 233.31 . It can also be referred to as OTAVA-BB BB0112110049, TIMTEC-BB SBB011672, AURORA 17455, or AKOS BBS-00002260 .

Scientific Research Applications

While specific applications of this compound are not extensively detailed in the provided search results, related compounds have shown antimicrobial activity .

Antimicrobial Research

A study synthesizing new rodanin derivatives, closely related to this compound, evaluated their antimicrobial activity and effect on biofilm formation . The study found that several synthesized compounds exhibited antibacterial activity against various Gram-positive and Gram-negative bacterial species, including Staphylococcus aureus, Enterobacter cloacae, Pseudomonas aeruginosa, Listeria monocytogenes, and Escherichia coli .

Key findings:

- Some compounds were more effective against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin .

- These compounds also showed better activity against resistant strains of P. aeruginosa and E. coli .

- All synthesized compounds demonstrated antibacterial activity . The antibacterial potential of these compounds can be presented as follows: 5b > 4h > 5g > 5d > 4g > 5e > 4b > 5c > 5k > 5h > 4e > 4d > 4i > 4c > 5f > 4f > 5a > 4a > 5i > 5j .

- Gram-negative bacteria appeared more sensitive to the tested compounds than Gram-positive bacteria .

Relevant Compounds and Activities:

| Compound | Activity Against | MIC (μM × 10^-2) | MBC (μM × 10^-2) |

|---|---|---|---|

| 5b | Bacillus cereus, S. aureus, L. monocytogenes, En. cloacae, S. typhimirium | 0.56–4.17 | 2.08–3.68 |

| 4h | M. flavus, S. aureus | 1.99 | 3.98 |

| 4h | Other bacteria | 3.69 | 7.38 |

| 5d | All bacteria tested except L. monocytogenes and S typhimirium | 3.69 | 7.38 |

MIC = Minimal Inhibitory Concentration, MBC = Minimal Bactericidal Concentration

作用機序

The mechanism of action of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural Analogues in the Thiazolidinone Family

The compound’s closest structural analogues are derivatives of the thiazolidinone ring system. Key comparisons include:

4-[5-(2-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric Acid

- Structure: Features a benzylidene (C6H5-CH=) substituent at position 5 of the thiazolidinone ring.

- Higher molecular weight (337.40 g/mol vs. ~289 g/mol for the target compound) due to the methoxybenzylidene moiety.

- Applications : Similar compounds are explored as kinase inhibitors or antimicrobial agents due to the conjugated system’s ability to stabilize charge transfer interactions .

Thiazolidinone Derivatives with Varying Substituents

- Example : (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid (from ).

- Key Differences :

- A piperazine-dione and phenylacetamide substituent increase hydrogen-bonding capacity and steric bulk.

- The dimethyl group at position 5 enhances ring stability but reduces conformational flexibility.

- Applications : Such derivatives are often used in peptide-mimetic drug design for improved metabolic stability .

Butyric Acid Derivatives

Butyric Acid (Butanoic Acid)

- Structure : A straight-chain carboxylic acid (CH3CH2CH2COOH).

- Key Differences: Lacks the thiazolidinone ring, resulting in lower molecular weight (88.11 g/mol) and higher water solubility. Simpler structure limits pharmacological utility but enhances industrial applications (e.g., food additives, biofuels) .

- Extraction Efficiency: Butyric acid extraction is optimized under high-pressure CO2 (50 bar), achieving a distribution coefficient of 0.42, whereas thiazolidinone-containing derivatives may require specialized solvents due to reduced polarity .

2-Hydroxy-4-(methylthio)-butanoic Acid

- Structure : A hydroxyl group at position 2 and a methylthio group at position 4.

- Applications differ significantly, with this compound used in animal feed as a methionine precursor .

Fullerene and Polymer-Based Derivatives

Phenyl-Fullerene Butyric Acid Methyl Ester (PCBM)

- Structure : A fullerene (C61 or C71) conjugated to a butyric acid methyl ester.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Structural Flexibility vs. Bioactivity : The methyl group in the target compound likely improves lipophilicity and membrane permeability compared to bulkier derivatives like the benzylidene analogue .

- Acidity and Solubility: The thioxo group in the thiazolidinone ring may reduce aqueous solubility relative to butyric acid, necessitating formulation strategies for drug delivery .

- Synthetic Challenges: Thiazolidinone derivatives require precise control of oxo/thioxo tautomerism during synthesis, a factor less critical in simpler butyric acid esters .

生物活性

3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a heterocyclic compound featuring a thiazolidine ring, which is notable for its diverse biological activities. The compound's structure includes sulfur and nitrogen atoms that contribute to its pharmacological properties, making it a valuable scaffold in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Antimicrobial Properties

Research indicates that derivatives of thiazolidine compounds, including this compound, exhibit significant antibacterial activity. In studies involving various Gram-positive and Gram-negative bacteria, compounds related to this structure have shown efficacy exceeding standard antibiotics like ampicillin and streptomycin by 10–50 times. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae and similar effectiveness against fungi such as Trichoderma viride .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae |

| Compound 15 | 0.004–0.06 | Not specified | T. viride |

| Epalrestat | Not applicable | Not applicable | Aldose reductase |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies that highlight its ability to induce apoptosis in cancer cells. For instance, certain thiazolidine derivatives have been shown to inhibit cell proliferation in HepG2 liver cancer cells with submicromolar IC50 values . Molecular docking studies suggest that these compounds interact effectively with key enzymes involved in cancer pathways, enhancing their therapeutic potential.

Anti-inflammatory and Neuroprotective Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions . Furthermore, its neuroprotective effects are being explored in the context of neurodegenerative diseases, where thiazolidine derivatives may help mitigate oxidative stress and neuronal apoptosis.

The biological activity of this compound is largely attributed to its structural features which allow for interaction with various molecular targets:

- Hydrogen Bonding : The presence of nitrogen and sulfur enables the formation of hydrogen bonds with biological macromolecules.

- Metal Ion Coordination : The compound can coordinate with metal ions, enhancing binding affinity to enzymes and receptors.

- Enzyme Modulation : It has been observed to modulate enzyme activities critical for microbial growth and cancer cell survival.

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial properties of synthesized thiazolidine derivatives against eight bacterial strains, finding that several compounds exhibited superior activity compared to traditional antibiotics . The study emphasized the structure–activity relationship (SAR), noting that specific substituents on the thiazolidine ring significantly influenced antibacterial potency.

Study on Aldose Reductase Inhibition

Another significant research effort focused on the inhibition of aldose reductase by related thiazolidine compounds, demonstrating their potential in treating diabetic complications . The most potent inhibitors were identified through SAR analysis and molecular docking simulations, paving the way for future drug development.

Q & A

Q. What are the established synthetic routes for 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, and how can reaction conditions be optimized?

The synthesis typically involves Knoevenagel condensation to form the thiazolidinone core. A validated method includes:

- Reacting potassium dithiocarbamate derivatives with potassium chloroacetate under acidic conditions (2N HCl) to generate the 4-oxo-2-thioxothiazolidine intermediate.

- Subsequent condensation with β-alanine as a catalyst to introduce the methyl-butyric acid moiety . Optimization can employ a Central Composite Design (CCD) to test variables like pH, temperature, and stoichiometry, using software such as Unscrambler X for statistical modeling .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

- FT-IR : Confirm thioxo (C=S) stretches (~1200–1250 cm⁻¹) and carbonyl (C=O) peaks (~1680–1720 cm⁻¹) .

- 1H/13C NMR : Identify methyl groups (δ 1.2–1.5 ppm) and thiazolidinone ring protons (δ 3.5–4.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- X-ray crystallography : Refine crystal structures using SHELXL for bond-length validation (e.g., C-S bond ~1.68 Å) .

Q. How can purity and stability be assessed during storage?

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Thermogravimetric analysis (TGA) to monitor decomposition above 200°C.

- Store under inert gas (N₂/Ar) at –20°C to prevent thiol oxidation .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological activity or binding modes?

- Perform docking simulations (AutoDock Vina) against targets like β-catenin or PPARγ, validated with MM-GBSA free-energy calculations .

- Use QSAR models to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with IC₅₀ values in cancer cell lines .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Standardize assay conditions: Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize to controls like doxorubicin.

- Validate target engagement via Western blotting (e.g., β-catenin downregulation) .

- Apply Grubbs’ test to identify statistical outliers in triplicate experiments .

Q. What role do substituents on the thiazolidinone ring play in modulating activity?

- Electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity, improving β-catenin inhibition (IC₅₀ reduction by ~40% vs. methyl) .

- Steric bulk at the 5-position (e.g., benzylidene) reduces solubility but increases membrane permeability, as shown in Caco-2 permeability assays .

Q. How can reaction yields be improved without compromising stereochemical integrity?

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 hrs) while maintaining enantiomeric excess (>98%) .

- Use chiral HPLC (Chiralpak IA column) to monitor racemization during acid-catalyzed steps .

Q. What strategies are recommended for analyzing metabolic stability in vitro?

- Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.

- Identify metabolites using HRMS (Q-TOF) and compare fragmentation patterns with synthetic standards .

Methodological Notes

- SHELX refinement : Always cross-validate X-ray data with PLATON’s ADDSYM to detect missed symmetry .

- Statistical optimization : ICC designs are preferred over Box-Behnken for capturing curvature in multi-variable systems .

- Contradiction mitigation : Replicate synthesis and assays across independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。